4-Amino-7-chloro-8-methylquinoline

Übersicht

Beschreibung

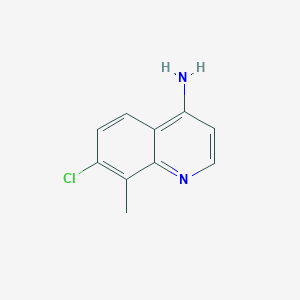

4-Amino-7-chloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound is characterized by its solid form, typically appearing as white or pale yellow crystalline powder . It is soluble in common solvents such as ethanol, chloroform, and dichloromethane . The structure of this compound includes a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Vorbereitungsmethoden

The synthesis of 4-Amino-7-chloro-8-methylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-8-methylquinoline with ammonia or an amine under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to construct and functionalize the quinoline scaffold . These methods are designed to optimize yield and minimize environmental impact.

Analyse Chemischer Reaktionen

4-Amino-7-chloro-8-methylquinoline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include various substituted quinolines and quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Case Studies and Findings:

Recent studies have explored the anticancer potential of 4-aminoquinoline derivatives. A notable study synthesized thirty-six sulfonyl analogs derived from 4-aminoquinoline and evaluated their cytotoxicity against various breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines (184B5 and MCF10A). The results indicated that certain compounds exhibited significant cytotoxic effects specifically on cancer cells while sparing non-cancerous cells, highlighting their potential as targeted therapies .

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives

| Compound ID | Cell Line Tested | GI50 (µM) | Selectivity Ratio (Cancer/Non-Cancer) |

|---|---|---|---|

| Compound 33 | MDA-MB231 | 5.97 | 2.5 |

| Compound 32 | MDA-MB468 | 4.18 | 3.0 |

| Compound 31 | MCF7 | 4.22 | 2.8 |

The structure-activity relationship (SAR) analysis revealed that modifications in substituents significantly influenced the anticancer activity, with some derivatives showing up to a 15.7-fold increase in potency against specific breast cancer cell lines compared to traditional treatments like chloroquine .

Antimalarial Applications

Hybrid Compounds:

The antimalarial properties of quinoline-based compounds have been extensively studied, especially in light of increasing drug resistance in malaria treatment. Research has demonstrated that hybrid compounds combining 4-amino-7-chloroquinoline with other pharmacophores exhibit enhanced efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These hybrids have shown promising results in vitro and in vivo, indicating their potential as effective antimalarial agents .

Table 2: Antimalarial Activity of Hybrid Compounds

| Compound ID | Activity Against P. falciparum | Effective Dose (mg/kg) |

|---|---|---|

| DU1301 | Sensitive Strain | 15-20 |

| Hybrid A | Resistant Strain | 25 |

Wirkmechanismus

The mechanism of action of 4-Amino-7-chloro-8-methylquinoline involves its interaction with molecular targets and pathways within biological systems. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Amino-7-chloro-8-methylquinoline can be compared with other similar compounds, such as:

- 4-Amino-6-chloro-8-methylquinoline

- 4-Amino-7-chloro-2-methylquinoline

- 7-Chloro-4-hydroxy-8-methylquinoline

- 4-Chloro-8-methoxy-3-methylquinoline

- 7-Bromo-4-chloro-8-methylquinoline

- 4-Chloro-7-methylquinoline

- 8-Bromo-4-chloro-2-methylquinoline

- 4-Chloro-8-methylquinazoline

- 7-Chloro-8-methylquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity. The unique combination of amino, chloro, and methyl groups in this compound contributes to its distinct properties and applications.

Biologische Aktivität

4-Amino-7-chloro-8-methylquinoline is a notable compound within the class of aminoquinolines, characterized by its structural features and diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of 192.64 g/mol. The compound features an amino group at the 4-position, a chloro substituent at the 7-position, and a methyl group at the 8-position of the quinoline ring. These substituents significantly influence its reactivity and biological properties.

Target Interactions

this compound interacts with various biological targets, primarily enzymes and receptors involved in disease processes. Its mechanism of action is linked to its ability to inhibit specific enzymes, thereby disrupting metabolic pathways. Notably, it has shown potential in inhibiting DNA gyrase and topoisomerase IV, which are crucial for DNA synthesis and cell division in microbial cells.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activities and gene expression. For instance, it can affect cellular signaling pathways that regulate growth and apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-aminoquinoline compounds exhibit significant anticancer properties. For example, a study involving various derivatives showed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) compared to non-cancerous cell lines . The structure-activity relationship (SAR) analysis indicated that compounds with a 7-chloro substituent generally exhibited superior antigrowth activity.

| Compound | GI50 (µM) on MDA-MB231 | GI50 (µM) on MDA-MB468 | GI50 (µM) on MCF7 |

|---|---|---|---|

| Base Compound | - | - | - |

| Compound 33 | 5.97 | 4.18 | 4.22 |

| Compound with Dimethylnaphthalenyl | 2.45 | - | - |

This table illustrates the varying potencies of different derivatives against breast cancer cell lines .

Antimalarial Activity

The antimalarial properties of this compound have also been explored. Studies indicate that modifications to the quinoline nucleus can enhance activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Specifically, certain substitutions have shown increased potency against multi-drug resistant strains .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of synthesized analogs derived from this compound on various breast cancer cell lines. The results indicated a marked increase in cytotoxicity with specific structural modifications, leading to further exploration of these compounds as potential therapeutic agents .

- Neuroprotective Effects : Research has indicated that certain quinoline derivatives can activate NR4A2, a promising target for neurodegenerative diseases like Parkinson's disease. Compounds sharing the 4-amino-7-chloro scaffold demonstrated neuroprotective effects by enhancing gene expression related to dopaminergic neuron function while suppressing inflammatory responses in microglia .

Eigenschaften

IUPAC Name |

7-chloro-8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGXNKXNUACWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589049 | |

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-41-2 | |

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.